2-(2-氨基-5-甲基-1,3-噻唑-4-基)乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

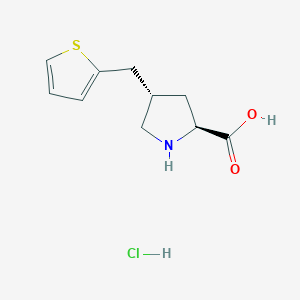

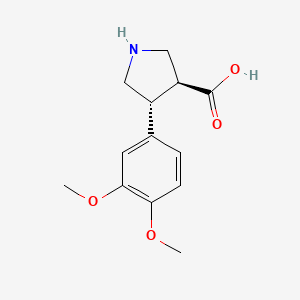

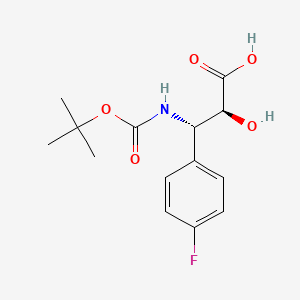

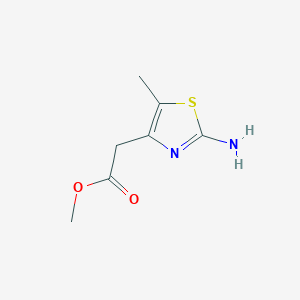

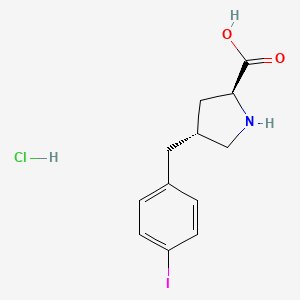

Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C7H10N2O2S and its molecular weight is 186.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗氧化活性

噻唑衍生物已被发现具有抗氧化作用 . 抗氧化剂是可以防止或减缓自由基对细胞造成的损害的物质,自由基是不稳定的分子,人体在对环境和其他压力的反应中会产生这些分子。

镇痛活性

一些噻唑衍生物已显示出显著的镇痛活性 . 镇痛剂是用于缓解疼痛的药物。 它们通过阻断到达大脑的疼痛信号或干扰大脑对信号的解释来起作用 .

抗炎活性

噻唑衍生物也被发现具有抗炎特性 . 抗炎药通过阻断某些酶的作用来减少炎症。

抗菌活性

噻唑衍生物已被证明可以抑制细菌病原体 . 它们可用于治疗各种细菌感染 .

抗真菌活性

噻唑衍生物已被发现具有抗真菌特性 . 它们可用于治疗各种真菌感染。

抗病毒活性

噻唑衍生物已被发现具有抗病毒特性 . 它们可用于治疗各种病毒感染。

抗肿瘤或细胞毒活性

噻唑衍生物已被发现具有抗肿瘤或细胞毒活性 . 它们可用于治疗各种类型的癌症。

神经保护活性

噻唑衍生物已被发现具有神经保护特性 . 它们可用于治疗各种神经疾病。

作用机制

Target of Action

Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . .

Mode of Action

Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Biochemical Pathways

Thiazole derivatives have been found to have diverse biological activities .

生化分析

Biochemical Properties

Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to exhibit antimicrobial activity by inhibiting the growth of bacteria and fungi . It interacts with enzymes involved in cell wall synthesis, leading to the disruption of bacterial cell walls and subsequent cell death. Additionally, Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism .

Cellular Effects

Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . In cancer cells, Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate has been shown to induce cell cycle arrest and apoptosis, thereby inhibiting tumor growth . Furthermore, it can affect the expression of genes involved in inflammation and immune response, suggesting its potential as an anti-inflammatory agent .

Molecular Mechanism

The molecular mechanism of action of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors on the cell surface, triggering downstream signaling pathways that regulate cellular functions . It can also inhibit the activity of enzymes involved in key metabolic pathways, leading to alterations in cellular metabolism . Additionally, Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis . These long-term effects are particularly relevant in in vitro and in vivo studies, where the compound’s stability and degradation can impact experimental outcomes.

Dosage Effects in Animal Models

The effects of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as antimicrobial and anti-inflammatory activities . At high doses, Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.

Metabolic Pathways

Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit enzymes involved in key metabolic pathways, leading to alterations in cellular metabolism . Additionally, Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate can affect the levels of metabolites, such as amino acids and nucleotides, by modulating their synthesis and degradation . These effects on metabolic pathways are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.

Transport and Distribution

The transport and distribution of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active and passive transport mechanisms . Once inside the cell, Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for determining the compound’s bioavailability and efficacy in different tissues and organs.

Subcellular Localization

The subcellular localization of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, the compound can be directed to the nucleus, where it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These subcellular localization patterns are critical for understanding the compound’s mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-4-5(3-6(10)11-2)9-7(8)12-4/h3H2,1-2H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTGLNPZNUZMIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377025 |

Source

|

| Record name | methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259654-73-4 |

Source

|

| Record name | methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B1303028.png)

![(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B1303029.png)